

Technical Guide: Ambroxol Impurity B (CAS Number 15942-08-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans*-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

Cat. No.: B588535

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 15942-08-2, identified as Ambroxol Impurity B. This compound is primarily known as a process impurity and degradation product of Ambroxol hydrochloride, a widely used mucolytic agent. Its significance lies in the context of pharmaceutical quality control and assurance. This document details its chemical properties, formation, synthesis, and the analytical methodologies employed for its detection and quantification.

Chemical and Physical Properties

Ambroxol Impurity B is chemically known as *trans*-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride. Its key chemical and physical properties are summarized in the table below.

Property	Value	Citations
Chemical Name	trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride	[1] [2]
CAS Number	15942-08-2	[1] [2]
Alternative CAS (Free Base)	18683-95-9	[2]
Molecular Formula	C ₁₄ H ₁₉ Br ₂ ClN ₂ O	[1]
Molecular Weight	426.57 g/mol	[1] [2]
Appearance	Colorless, crystalline solid; Off-white solid	[1]
Melting Point	93°C	[1]
Storage Temperature	2°C - 8°C	[1]

Formation and Synthesis

Ambroxol Impurity B is not a compound with intended therapeutic applications; rather, it is a known impurity that can arise during the synthesis of Ambroxol and as a degradation product.

Formation during Ambroxol Synthesis: It can be formed as a byproduct in the chemical synthesis of Ambroxol hydrochloride.[\[1\]](#) Patents describe synthetic routes for Ambroxol that aim to minimize the formation of Impurity B and other related substances.[\[3\]](#)

Formation via Degradation: Forced degradation studies have shown that Ambroxol Impurity B can be formed when Ambroxol hydrochloride is subjected to stress conditions. One study identified this impurity when Ambroxol syrup was heated at 105°C for five days.[\[4\]](#)[\[5\]](#) This highlights its relevance in the stability testing of Ambroxol formulations.

Synthesis for Reference Standard: A specific method for the preparation of Ambroxol Impurity B as a reference standard has been patented. The process involves the reaction of Ambroxol with a formic acid ester.[\[6\]](#)

Below is a diagram illustrating the formation of Ambroxol Impurity B from Ambroxol.

[Click to download full resolution via product page](#)

Caption: Formation pathways of Ambroxol Impurity B.

Research and Applications

The primary application of CAS number 15942-08-2 is as a certified reference material for the quality control of Ambroxol hydrochloride in pharmaceutical formulations.^[7] Its use is crucial for:

- Impurity Profiling: Identifying and quantifying the presence of this specific impurity in batches of Ambroxol.
- Analytical Method Development and Validation: Serving as a standard in the development and validation of chromatographic methods (e.g., HPLC) to ensure the purity and stability of the final drug product.^[7]
- Stability Studies: Monitoring the degradation of Ambroxol under various storage conditions.

There is currently no scientific literature available that suggests any therapeutic or biological activity for Ambroxol Impurity B. Its biological relevance is reported to be unknown.^[1]

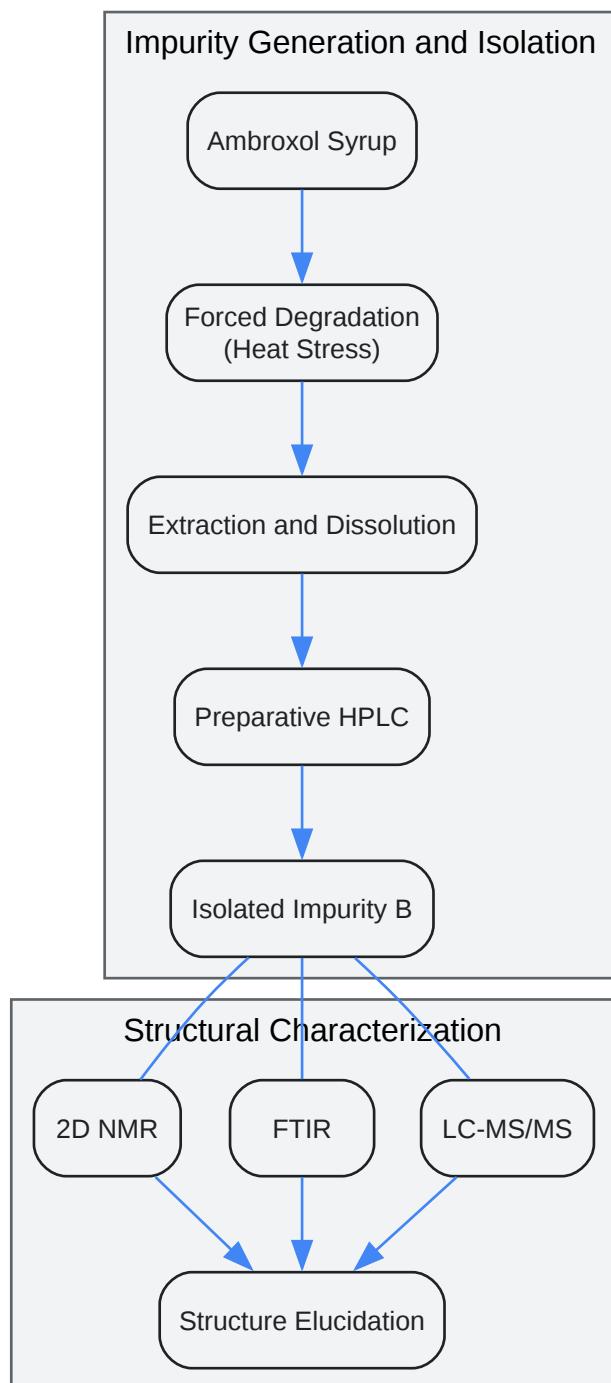
Signaling Pathways and Mechanism of Action

As of the current body of scientific literature, there are no known signaling pathways or specific mechanisms of action associated with Ambroxol Impurity B. Research has focused on its detection and control as an impurity rather than on its pharmacological effects.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Detection

Several HPLC methods have been developed for the detection and quantification of Ambroxol Impurity B in Ambroxol drug substances and formulations. Below are summaries of key experimental conditions from published studies and patents.


Parameter	Method 1	Method 2
Stationary Phase	Reversed-phase Waters Symmetry C18, 250 × 4.6 mm, 5 µm particle size	Octadecylsilane chemically bonded silica
Mobile Phase A	0.01 M diammonium hydrogen phosphate (pH 7.0) and acetonitrile (80:20 v/v)	0.01 mol/L ammonium dibasic phosphate solution (pH 7.0 with 10% phosphoric acid)
Mobile Phase B	0.01 M diammonium hydrogen phosphate (pH 7.0), acetonitrile, and methanol (20:75:5 v/v/v)	Acetonitrile
Elution	Gradient	Isocratic (Mobile Phase A : Acetonitrile = 40:60)
Flow Rate	0.8 mL/min	Not Specified
Detection	UV at 248 nm	UV at 250 nm
Injection Volume	10 µL	Not Specified
Column Temperature	25°C	Not Specified
Citation	[4]	[8]

Forced Degradation for Impurity Generation

To study the formation of Ambroxol Impurity B under stress conditions, the following protocol was used:

- Sample Preparation: Ambroxol syrup was used.
- Stress Condition: The syrup was exposed to heat at 105°C for 5 days.
- Extraction: An equivalent of 1000 mg of Ambroxol from the stressed syrup was transferred to a 50-ml volumetric flask.
- Dissolution: 30 ml of diluent was added, and the sample was sonicated for 30 minutes with intermittent shaking.
- Final Preparation: The solution was made up to the final volume with the diluent to achieve a concentration of 20 mg/ml.
- Analysis: The resulting solution was then analyzed by HPLC to determine the extent of degradation and identify the impurities formed.[4][5]

The workflow for the isolation and characterization of Ambroxol Impurity B from a stressed formulation is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for impurity isolation and characterization.

Conclusion

CAS number 15942-08-2, Ambroxol Impurity B, is a critical reference standard in the pharmaceutical industry for ensuring the quality, purity, and stability of Ambroxol hydrochloride products. While extensive research has been conducted on its analytical detection and formation, there is no evidence to support any pharmacological activity or therapeutic application for this compound. Future research, if any, would likely focus on further refining analytical methods and understanding its toxicological profile as a pharmaceutical impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ambroxol hydrochloride impurity B | 15942-08-2 | IA63603 [biosynth.com]
- 2. trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride [lgcstandards.com]
- 3. CN103073439B - Synthesis method of ambroxol hydrochloride compound - Google Patents [patents.google.com]
- 4. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN106478524B - A kind of preparation method of ambroxol hydrochloride impurity standard items - Google Patents [patents.google.com]
- 7. Ambroxol EP Impurity B | 18683-95-9 | SynZeal [synzeal.com]
- 8. CN103837611A - Detection method of relevant substance of ambroxol hydrochloride injection - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Ambroxol Impurity B (CAS Number 15942-08-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b588535#cas-number-15942-08-2-research-and-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com